Broussoflavonol B
Description
Contextualization within Flavonoid Research
Flavonoids are a large and diverse group of natural products, with over 6,000 structures identified. mdpi.com They are synthesized by plants through the phenylpropanoid and flavonoid biosynthesis pathways. nih.gov These pathways involve a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavonol synthase (FLS). nih.gov As a class of compounds, flavonoids are responsible for much of the coloration in plants and play essential roles in plant growth, development, and defense. mdpi.comnypl.org
The genus Broussonetia, to which the primary sources of Broussoflavonol B belong, is known to be rich in flavonoids. nih.govmdpi.com These plants have been found to contain numerous bioactive compounds, including flavonoids, polyphenols, and alkaloids, which exhibit a wide array of pharmacological effects. mdpi.com this compound is one such flavonoid, specifically a prenylated flavonol, that has been isolated and studied for its distinct biological properties. nih.govnih.gov Research into specific flavonoids like this compound is driven by their potential as targeted bioactive molecules. mdpi.com For instance, studies have investigated its effects on various cancer cell lines, contributing to the broader understanding of how individual flavonoids can influence cellular pathways. nih.govnih.govnih.gov
Origin and Natural Occurrence of this compound
This compound is a phytochemical naturally produced by and isolated from plant species within the Broussonetia genus of the Moraceae family. sci-hub.st These plants, often trees or shrubs, are native to regions in East Asia and have a history of use in traditional medicine. sci-hub.stu-szeged.hu
This compound has been consistently identified in and isolated from Broussonetia papyrifera, commonly known as the paper mulberry tree. nih.govnih.gov It has been purified from the bark of this tree. nih.govresearchgate.net The isolation process typically involves extraction from plant material, such as the wood or root barks, using solvents like ethanol, followed by chromatographic separation of the chloroform-soluble fraction to yield the pure compound. u-szeged.hujmb.or.kr The presence of prenylated substances like this compound is a characteristic feature of plants in the Moraceae family. u-szeged.hu Research has confirmed its presence among the more than one hundred flavonoids that have been isolated from B. papyrifera. mdpi.com
This compound is also prominently isolated from Broussonetia kazinoki Siebold. nih.govnih.gov Specifically, it has been extracted from the stem bark of this deciduous tree. nih.govresearchgate.net The isolation method involves extracting the dried root barks with ethanol, followed by a series of partitioning and chromatography steps to purify the compound. nih.gov B. kazinoki has been used in traditional medicine, and its extracts are known to contain a variety of prenylated polyphenols with significant biological activities. nih.govnih.gov The structure of this compound isolated from this plant is confirmed using spectroscopic analyses, including NMR and mass spectrometry. nih.gov
| Natural Source | Plant Part |
| Broussonetia papyrifera (Paper Mulberry) | Bark, Root Barks, Wood mdpi.comnih.govu-szeged.hujmb.or.kr |
| Broussonetia kazinoki Siebold | Stem Bark, Root Barks nih.govnih.govresearchgate.net |
| Daphne giraldii Nitsche | Roots nih.gov |
Classification as a Flavonoid Compound
This compound is chemically classified as a prenylated flavonol, a specific type of flavonoid. nih.govjmb.or.kr Its chemical structure consists of a 2-phenylchromone core, which is characteristic of flavonoids, with the addition of two prenyl groups (also known as 3-methylbut-2-enyl groups) attached to the flavonoid skeleton. mdpi.comnih.gov Its formal IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one. nih.gov
It is important to distinguish this compound from biflavonoids. Biflavonoids are dimeric flavonoids, meaning they are composed of two individual flavonoid units (monomers) linked together by a covalent bond. mdpi.comresearchgate.net this compound, in contrast, is a monomeric flavonoid that has been modified by the addition of prenyl side chains. This structural difference is significant, as the biological activity of flavonoids is highly dependent on their specific structure. mdpi.com
Detailed Research Findings
Research has focused on the biological activities of this compound, particularly its effects on cancer cells. Studies have shown that it can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer models.
| Research Area | Cell Line(s) | Key Findings | Citations |
| Pancreatic Cancer | PANC-1, BXPC-3 | Inhibits cell proliferation and migration. Induces G0/G1 or S-phase cell cycle arrest and apoptosis. Downregulates the FoxM1 and AURKA/PLK1 signaling pathways. | nih.govnih.govresearchgate.net |
| Breast Cancer | SK-BR-3 (ER-negative), MCF-7 (ER-positive) | Inhibits the growth of estrogen receptor (ER)-negative breast cancer cells. Reduces levels of HER2 and ER-α36. More potent than tamoxifen (B1202) in inhibiting growth of stem-like SK-BR-3 cells. | mdpi.comnih.govresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVKAWWZXXTJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243991 | |
| Record name | Broussoflavanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99217-70-6 | |
| Record name | Broussoflavanol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Broussoflavanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Broussoflavonol B Biosynthesis and Metabolic Pathways
Overview of Flavonoid Biosynthetic Pathways
The synthesis of Broussoflavonol B is an intricate process embedded within the broader flavonoid biosynthetic pathway. This pathway is a well-orchestrated sequence of enzymatic reactions that begins with a precursor from primary metabolism and culminates in a diverse array of flavonoid compounds.
Phenylpropanoid Pathway Involvement
The journey to this compound begins with the phenylpropanoid pathway, a fundamental route in plant secondary metabolism. nih.gov This pathway utilizes the aromatic amino acid phenylalanine, which is derived from the shikimate pathway. mdpi.commdpi.com The initial committed step is the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) act in succession to produce p-coumaroyl-CoA, a critical intermediate that serves as a precursor for numerous downstream pathways, including flavonoid synthesis. nih.govmdpi.commdpi.com
Chalcone (B49325) and Flavone (B191248) Formation
The entry point into the specific flavonoid pathway is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.com This reaction is catalyzed by chalcone synthase (CHS), a key enzyme that forms the C6-C3-C6 backbone characteristic of flavonoids, resulting in the production of a chalcone intermediate. nih.govnih.gov Chalcones are the foundational skeletons for a wide variety of flavonoids. nih.gov Following its formation, the chalcone is typically isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. mdpi.comfrontiersin.org From this flavanone intermediate, the pathway can branch into the synthesis of different flavonoid classes, including flavones.
Enzymatic Modifications and Flavonol Synthesis
The transformation of the flavanone intermediate into a flavonol, the structural class to which this compound belongs, involves a series of enzymatic modifications. A crucial step is the introduction of a hydroxyl group at the 3-position of the C-ring of the flavanone by flavanone 3-hydroxylase (F3H), leading to the formation of a dihydroflavonol. nih.govnih.gov Dihydroflavonols are pivotal branch point intermediates in the flavonoid pathway. nih.gov Further modifications, such as hydroxylation on the B-ring by flavonoid 3'-hydroxylase (F3'H), can occur. nih.gov Finally, flavonol synthase (FLS) catalyzes the desaturation of the dihydroflavonol to yield a flavonol. nih.gov Subsequent specific tailoring reactions, such as prenylation and methoxylation, are presumed to occur to yield the final structure of this compound.
Genetic and Transcriptional Regulation of Flavonoid Biosynthesis in Source Plants
The biosynthesis of this compound in plants like Broussonetia papyrifera is tightly controlled at the genetic and transcriptional levels. nih.gov This regulation ensures that the production of flavonoids is coordinated with the developmental stage of the plant and in response to environmental cues.
Key Enzyme-Encoding Genes (e.g., CHS, CHI, DFR, F3H)
The enzymes that catalyze the steps in the flavonoid biosynthetic pathway are encoded by specific structural genes. Transcriptomic analyses of Broussonetia papyrifera have identified numerous genes involved in this process. nih.gov Key enzyme-encoding genes that have been identified include those for chalcone synthase (CHS), chalcone isomerase (CHI), dihydroflavonol 4-reductase (DFR), and flavanone 3-hydroxylase (F3H). nih.govfrontiersin.org The expression levels of these genes are often correlated with the accumulation of flavonoids in the plant tissues. frontiersin.org For instance, studies have shown that the expression of CHS, CHI, and DFR may be critical for the accumulation of flavonoids in the leaves of B. papyrifera. frontiersin.org
Transcription Factors (e.g., MYB, HSFs, AP2)
The expression of the structural genes of the flavonoid pathway is orchestrated by a complex network of transcription factors. nih.gov In Broussonetia papyrifera, several families of transcription factors have been implicated in the regulation of flavonoid biosynthesis. The MYB family of transcription factors is well-known for its role in controlling the expression of flavonoid pathway genes in many plant species. nih.gov Additionally, Heat Shock Factors (HSFs) and APETALA2 (AP2) domain-containing transcription factors have been identified as potential regulators. frontiersin.org These transcription factors can bind to the promoter regions of the structural genes, thereby activating or repressing their transcription and, consequently, modulating the production of flavonoids like this compound.
| Compound Name |
| This compound |
| Phenylalanine |
| trans-Cinnamic acid |
| p-Coumaroyl-CoA |
| Malonyl-CoA |
| Chalcone |
| Naringenin |
| Dihydroflavonol |
| Flavonol |
| Gene/Transcription Factor | Function/Role |
| PAL | Phenylalanine ammonia-lyase |
| C4H | Cinnamic acid 4-hydroxylase |
| 4CL | 4-coumarate:CoA ligase |
| CHS | Chalcone synthase |
| CHI | Chalcone isomerase |
| F3H | Flavanone 3-hydroxylase |
| F3'H | Flavonoid 3'-hydroxylase |
| DFR | Dihydroflavonol 4-reductase |
| FLS | Flavonol synthase |
| MYB | Transcription factor family |
| HSFs | Heat Shock Factors |
| AP2 | APETALA2 transcription factors |
Environmental Stressors and Flavonoid Accumulation
Plants are known to alter their metabolic processes in response to environmental challenges, and the accumulation of flavonoids is a key defensive strategy. nih.govresearchgate.net Various abiotic stresses, including drought, high salinity, extreme temperatures, heavy metal exposure, and high light or UV radiation levels, have been shown to trigger an increase in flavonoid production. researchgate.netglobethesis.com Flavonoids accumulate in different cellular compartments, such as the vacuole and chloroplasts, where they can act as antioxidants to scavenge reactive oxygen species (ROS) generated during stress conditions, thereby mitigating oxidative damage. nih.govtandfonline.com
Research has demonstrated that flavonoid accumulation is a hallmark of the plant stress response. researchgate.net For instance, studies on Broussonetia papyrifera, a known source of this compound, have shown that under stress conditions, both male and female leaves exhibit significantly higher total flavonoid content compared to those in non-stressed environments. mdpi.comglobethesis.com In various plant species, the expression of key biosynthetic genes like CHS, CHI, and F3H is upregulated in response to stressors like water deficit and light exposure, leading to higher concentrations of flavonoids. nih.govresearchgate.net This response suggests that the biosynthesis of specific compounds like this compound is likely enhanced when the source plant is subjected to environmental pressures.
Sex-Dependent Accumulation in Source Plants
In dioecious plant species, such as Broussonetia papyrifera, metabolic differences between male and female individuals are common, and this extends to the accumulation of flavonoids. nih.govresearchgate.net Research consistently shows that the total flavonoid content is generally higher in the leaves of female B. papyrifera plants compared to male plants across various developmental stages. globethesis.comnih.govfrontiersin.org
An integrated transcriptomic and metabolomic analysis of B. papyrifera leaves revealed that flavonoid levels increase as the leaves develop, with female plants consistently showing higher concentrations than their male counterparts. researchgate.netfrontiersin.org For example, at the defoliation stage (180 days), the total flavonoid content in female leaves was measured at 1.961 ± 0.191 mg/g, while in male leaves it was 1.571 ± 0.213 mg/g. nih.govfrontiersin.org These differences are linked to the differential expression of key genes in the flavonoid biosynthesis pathway. nih.gov Genes such as CHS2, CHS7, CHI, and DFR have been found to be more highly expressed in female plants, which likely drives the greater accumulation of flavonoids. researchgate.netfrontiersin.org This sex-specific variation in metabolic activity underscores the importance of considering the sex of the plant source in studies related to flavonoids like this compound. researchgate.net
Table 1: Total Flavonoid Content in Broussonetia papyrifera Leaves
This table presents the total flavonoid content (in mg/g of dry weight) in the leaves of female and male Broussonetia papyrifera at different developmental stages. Data is compiled from studies on flavonoid accumulation. nih.govfrontiersin.org
| Developmental Stage | Sex | Total Flavonoid Content (mg/g) |
| Defoliation (180 days) | Female | 1.961 ± 0.191 |
| Defoliation (180 days) | Male | 1.571 ± 0.213 |
Pharmacological and Biological Activities of Broussoflavonol B
Anticancer Efficacy
Broussoflavonol B has been the subject of extensive investigation for its potential anticancer properties, showing promise in preclinical studies. nih.gov Its mechanisms of action are multifaceted, primarily involving the halting of cancer cell growth and the induction of programmed cell death.
Inhibition of Cancer Cell Proliferation
A key aspect of the anticancer activity of this compound is its capacity to inhibit the proliferation of various cancer cells. This has been observed in both breast and pancreatic cancer cell lines.
Research has shown that this compound is a potent inhibitor of the growth of estrogen receptor (ER)-negative breast cancer cells. researchgate.netnih.goviiarjournals.org Specifically, it has demonstrated significant growth inhibitory activity against SK-BR-3 and MDA-MB-231 cell lines. researchgate.netnih.gov In studies involving stem-like SK-BR-3 cells, this compound was found to be more effective at inhibiting growth compared to the commonly used anti-estrogen drug, tamoxifen (B1202). researchgate.netnih.goviiarjournals.org The compound's antiproliferative effects are also evident in ER-positive MCF-7 cells. researchgate.net A primary mechanism behind this activity is the downregulation of estrogen receptor-α36 (ER-α36) expression. researchgate.netnih.gov
| Cell Line | Receptor Status | Effect of this compound | Reference |
|---|---|---|---|
| SK-BR-3 | ER-negative | Potent growth inhibition | researchgate.netnih.goviiarjournals.org |
| MDA-MB-231 | ER-negative | Growth inhibition | researchgate.netnih.gov |
| MCF-7 | ER-positive | Antiproliferative effects | researchgate.net |
This compound exhibits a dose-dependent cytotoxic effect on human pancreatic cancer cell lines. nih.gov In vitro studies have demonstrated its ability to reduce the viability of PANC-1 and BXPC-3 cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for proliferation inhibition were determined to be 12.8 ± 1.5 µM for PANC-1 cells and 10.93 ± 1.6 µM for BXPC-3 cells. nih.gov Further research confirmed that this compound reduces the proliferation of PANC-1 cells by targeting key signaling pathways involved in cancer progression. nih.govresearchgate.net
| Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|
| PANC-1 | 12.8 ± 1.5 | nih.gov |
| BXPC-3 | 10.93 ± 1.6 | nih.gov |
Induction of Cell Cycle Arrest
Another critical mechanism of this compound's anticancer action is its ability to halt the cell cycle, preventing cancer cells from dividing and multiplying.
Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase in pancreatic cancer cells. nih.govresearchgate.netmdpi.com This effect was observed in p53 mutated PANC-1 cells and is linked to the downregulation of FoxM1 expression and its downstream targets, such as cyclin D1. nih.govresearchgate.netmdpi.com The inactivation of the ERK/c-Myc/FoxM1 signaling pathway is a key contributor to this cell cycle arrest. nih.gov this compound also induces G0/G1 phase arrest in ER-negative MDA-MB-231 breast cancer cells. nih.govmdpi.com
In addition to G0/G1 arrest, this compound has been found to induce G2/M phase arrest in ER-negative MDA-MB-231 breast cancer cells. nih.govmdpi.com This indicates that the compound can interfere with the cell cycle at multiple checkpoints, further highlighting its potential as an anticancer agent.
S-Phase Arrest
This compound has been demonstrated to interfere with the cell cycle by inducing S-phase arrest in specific cancer cell lines. In a study involving human pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC-1 and BXPC-3, treatment with this compound led to a halt in the S-phase of the cell cycle. nih.govresearchgate.net The S-phase is the period of DNA synthesis, and arresting the cycle at this stage prevents cancer cells from replicating their genetic material, thereby inhibiting proliferation. nih.gov
The mechanism underlying this effect involves the downregulation of key regulatory pathways. Research indicates that this compound inhibits the AURKA/PLK1 signaling pathway. nih.govresearchgate.net Both Aurora Kinase A (AURKA) and Polo-like Kinase 1 (PLK1) are crucial for cell cycle progression, and their involvement in replication stress during the S-phase has been noted. nih.govresearchgate.net By inhibiting this pathway, this compound appears to trigger cell cycle checkpoint mechanisms. nih.gov Further investigation revealed that the compound downregulates the expression of proteins in the ATR/CHK1/CDC25C signaling pathway, which is a critical component of the S-phase checkpoint. researchgate.netresearchgate.net
It is noteworthy that other studies on pancreatic cancer cells (PANC-1) have reported a G0/G1 phase arrest, suggesting that the effects of this compound on the cell cycle may be cell-type or context-dependent. nih.govresearchgate.net In those instances, the arrest was linked to the suppression of FoxM1 and its downstream targets like cyclin D1 and cyclin B1. nih.govresearchgate.net
| Cell Line | Effect | Key Pathway(s) Implicated |
| PANC-1 | S-Phase Arrest | Inhibition of AURKA/PLK1, ATR/CHK1/CDC25C nih.govresearchgate.net |
| BXPC-3 | S-Phase Arrest | Inhibition of AURKA/PLK1, ATR/CHK1/CDC25C nih.govresearchgate.net |
| PANC-1 | G0/G1 Phase Arrest | Downregulation of FoxM1, ERK/c-Myc nih.govresearchgate.net |
Apoptosis Induction Mechanisms
This compound is a potent inducer of apoptosis, a form of programmed cell death that is essential for eliminating cancerous cells. researchgate.net Its pro-apoptotic activity is mediated through several distinct mechanisms, including the activation of the caspase cascade and the induction of characteristic morphological changes within the cell.
A key mechanism through which this compound induces apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. mdpi.com Studies have shown that treatment with this compound leads to the cleavage of caspases in breast cancer cells. mdpi.com The intrinsic pathway of apoptosis typically involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the subsequent activation of an initiator caspase, caspase-9. nih.govnews-medical.net This, in turn, activates executioner caspases, such as caspase-3, which are responsible for dismantling the cell. news-medical.netresearchgate.net The induction of apoptosis in breast cancer cells by this compound has been associated with the activation of these caspase family proteins. mdpi.com
The process of apoptosis is characterized by a series of distinct morphological changes. nih.govmdpi.com Research on pancreatic cancer cells treated with this compound has utilized Hoechst staining, a fluorescent dye that binds to DNA, to analyze apoptosis. researchgate.net This method is specifically used to visualize the classic hallmarks of apoptosis at the nuclear level. nih.govmdpi.com Treatment with this compound induces morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.netmdpi.com These changes signify the irreversible commitment of the cell to the apoptotic pathway, where the genetic material becomes densely packed and the nucleus breaks apart into smaller apoptotic bodies. researchgate.net
Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that leads to metastasis. This compound has shown significant activity in inhibiting these processes in pancreatic cancer cells. nih.govnih.gov
In studies using the human pancreatic cancer cell line PANC-1, this compound demonstrated a dose-dependent ability to impede cell movement. nih.gov Wound healing assays, which measure the ability of a cell population to migrate and close a gap, showed a significant reduction in the healing rate upon treatment. researchgate.net Furthermore, transwell migration and invasion assays provided quantitative evidence of this inhibitory effect. nih.gov
Table 1: Effect of this compound on PANC-1 Cell Migration and Invasion Data from a 20-hour treatment period.
| Concentration | Inhibition of Cell Migration | Inhibition of Cell Invasion |
| 10 µM | 38.8% | 51.0% |
| 20 µM | 71.1% | 74.9% |
| Data derived from Jeong et al. (2020). The percentages are calculated relative to the control group. nih.gov |
The mechanism behind this anti-migratory and anti-invasive activity is linked to the downregulation of specific signaling pathways and enzymes. This compound was found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of a pathway that regulates cancer progression. nih.gov This inhibition leads to a decrease in the expression of its downstream target, c-Myc. nih.gov Additionally, the compound reduces the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for degrading the extracellular matrix, which is a necessary step for cell invasion. nih.gov
Modulation of Cancer Stem-Like Cells
Cancer stem-like cells (CSCs) are a subpopulation within a tumor that are believed to drive tumor initiation, growth, and resistance to conventional therapies. Targeting these cells is a critical goal in cancer treatment.
This compound has demonstrated potent growth inhibitory activity specifically against cancer stem-like cells. mdpi.com Research focused on estrogen receptor (ER)-negative breast cancer has shown that this compound effectively restricts the growth of SK-BR-3 stem-like cells at sub-micromolar concentrations. mdpi.com
The compound was found to be more potent at inhibiting the growth and inducing the differentiation of these stem-like cells than the commonly used anti-estrogen drug, tamoxifen. mdpi.com This suggests a distinct and powerful mechanism of action against this resilient cell population. The growth-inhibitory effect is associated with the ability of this compound to reduce the steady-state levels of two important receptors: the Human Epidermal Growth Factor Receptor 2 (HER2) and ER-α36, a variant of the estrogen receptor. mdpi.com By downregulating these key proteins, this compound disrupts the signaling pathways that CSCs rely on for survival and proliferation. mdpi.com
Induction of Differentiation
This compound has been shown to induce differentiation in cancer stem-like cells, a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. researchgate.netnih.gov In studies involving estrogen receptor (ER)-negative breast cancer SK-BR-3 cells, this compound was more potent at inducing the differentiation of stem-like cells than the conventional anti-estrogen drug, tamoxifen. researchgate.netnih.gov This suggests that this compound can target the resilient cancer stem cell population, potentially offering a novel therapeutic strategy. researchgate.net The treatment of SK-BR-3 cells with this compound led to a restricted population of ALDH1-positive cells, which are a marker for breast cancer stem-like cells. iiarjournals.org
Molecular Mechanisms of Anticancer Action
The anticancer effects of this compound are attributed to its ability to modulate multiple critical signaling pathways and regulatory proteins that govern cell growth, proliferation, and survival.
In pancreatic cancer, this compound has been found to repress cancer cell proliferation by inactivating the ERK/c-Myc/FoxM1 signaling pathway. nih.govnih.gov The compound reduces the phosphorylation of extracellular signal-regulated kinase (ERK½), a key component of a pathway often activated in response to growth factors to promote tumor cell proliferation. nih.govmdpi.com The inhibition of ERK phosphorylation leads to the reduced expression of its downstream effector, c-Myc. nih.govmdpi.com As c-Myc is known to regulate the expression of Forkhead box M1 (FoxM1) by binding to its promoter region, the downregulation of c-Myc subsequently leads to decreased FoxM1 expression at both the mRNA and protein levels. nih.govresearchgate.net FoxM1 is a transcription factor whose overexpression accelerates cellular proliferation and cancer progression; therefore, its inhibition is a key therapeutic strategy. nih.govmdpi.com
Table 1: Effect of this compound on the ERK/c-Myc/FoxM1 Pathway in Pancreatic Cancer Cells
| Target Protein/Molecule | Effect of this compound | Affected Cell Line | Downstream Consequence | Reference |
|---|---|---|---|---|
| Phosphorylated-ERK½ | Suppressed | PANC-1 | Inhibits migration and invasion | nih.gov |
| c-Myc | Downregulated | PANC-1 | Reduces cell proliferation | nih.govmdpi.com |
| FoxM1 | Downregulated (mRNA and protein) | PANC-1 | Induces G0/G1 phase cell cycle arrest | nih.govmdpi.com |
A significant mechanism of this compound is its ability to downregulate the expression of Estrogen Receptor-alpha36 (ER-α36). researchgate.netnih.gov ER-α36 is a variant of ER-α that mediates non-genomic estrogen signaling and plays a crucial role in the proliferation of both ER-positive and ER-negative breast cancer cells. researchgate.netiiarjournals.org this compound potently down-regulates ER-α36 expression in a dose- and time-dependent manner in ER-negative SK-BR-3 breast cancer cells. iiarjournals.org In contrast, tamoxifen was found to modestly increase the levels of ER-α36 expression in these cells. iiarjournals.org This identifies this compound as an ER-α36 down-regulator, which can inhibit the growth of ER-negative breast cancer stem-like cells and induce apoptotic cell death. researchgate.net The compound's ability to specifically downregulate ER-α36 has also been observed in MDA-MB-231 cells. nih.gov
This compound disrupts the positive regulatory loop between ER-α36 and other key growth factor receptors, namely the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.gov In HER2-overexpressing breast cancer cells, ER-α36 and HER2 can positively regulate each other's promoter activity, creating a feedback loop that promotes cell growth. iiarjournals.org this compound treatment dramatically down-regulated HER2 expression in SK-BR-3 cells. iiarjournals.org Similarly, in ER-negative MDA-MB-231 cells, the compound decreased the steady-state levels of EGFR. nih.gov By downregulating ER-α36, EGFR, and HER2, this compound disrupts these critical signaling loops, which can restore tamoxifen sensitivity in tamoxifen-resistant breast cancer cells. nih.govresearchgate.net
This compound exerts significant control over the cell cycle by modulating a range of key regulatory proteins. In ER-negative MDA-MB-231 breast cancer cells, it induces cell cycle arrest at both the G₀/G₁ and G₂/M phases. nih.gov This is accompanied by a downregulation of the oncoprotein c-Myc and an upregulation of the cell cycle inhibitory proteins p16(INK4a), p19(INK4D), and p21(WAF1/CIP1). nih.gov Furthermore, this compound down-regulates the expression levels of G₂/M regulatory proteins, including cyclin B1, cdc2 (also known as CDK1), and cdc25C. nih.gov In pancreatic cancer cells, the compound also suppresses the expression of FoxM1 downstream target genes like cyclin D1 and cyclin B1, leading to G0/G1 phase arrest. nih.govmdpi.com
Recent studies in pancreatic cancer have revealed that this compound exerts its antitumor effect by inhibiting the Aurora Kinase A (AURKA)/Polo-like Kinase 1 (PLK1) pathway. nih.govnih.gov AURKA and PLK1 are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov this compound was found to downregulate the expression of genes encoding AURKA and PLK1. nih.govresearchgate.net This inhibition consequently affects the cell cycle checkpoint kinase pathway, leading to the downregulation of ATR, CHK1, and CDC25C, as well as the Cyclin B1/CDK1 signaling pathway. nih.govresearchgate.net This action induces S-phase arrest, apoptosis, and DNA damage in pancreatic cancer cells. nih.gov
Table 2: this compound's Effect on Cell Cycle and Apoptotic Regulators
| Protein | Family/Function | Effect of this compound | Cancer Type | Reference |
|---|---|---|---|---|
| c-Myc | Oncoprotein | Downregulated | Breast, Pancreatic | nih.govnih.gov |
| p16(INK4a) | Tumor Suppressor (CKI) | Upregulated | Breast | nih.gov |
| p19(INK4D) | Tumor Suppressor (CKI) | Upregulated | Breast | nih.gov |
| p21(WAF1/CIP1) | Tumor Suppressor (CKI) | Upregulated | Breast, Pancreatic | nih.govnih.gov |
| cyclin B1 | G2/M Phase Regulator | Downregulated | Breast, Pancreatic | nih.govmdpi.com |
| cdc2 (CDK1) | G2/M Phase Kinase | Downregulated | Breast | nih.gov |
| cdc25C | Activating Phosphatase | Downregulated | Breast, Pancreatic | nih.govnih.gov |
| AURKA | Mitotic Kinase | Inhibited/Downregulated | Pancreatic | nih.govnih.gov |
| PLK1 | Mitotic Kinase | Inhibited/Downregulated | Pancreatic | nih.govnih.gov |
Modulation of ATR/CHK1/CDC25C Checkpoint Kinase
This compound has been shown to exert its anticancer effects by influencing key regulators of the cell cycle. Research indicates that this compound downregulates the expression of genes that encode for the cell cycle checkpoint kinase pathway involving ATR (Ataxia Telangiectasia and Rad3-related), CHK1 (Checkpoint Kinase 1), and CDC25C (Cell Division Cycle 25C) phosphatase. nih.govnih.govresearchgate.net This pathway is crucial for pausing the cell cycle to allow for DNA repair, and its disruption can lead to the arrest of cell proliferation. nih.govembopress.orgembopress.orgnih.gov
The ATR/CHK1 pathway is typically activated in response to DNA replication stress. nih.govnih.gov Activated ATR phosphorylates and activates CHK1, which in turn phosphorylates and inhibits CDC25C. embopress.orgnih.gov The inhibition of CDC25C prevents the activation of the Cyclin B1/CDK1 complex, which is necessary for entry into mitosis, thereby causing a cell cycle arrest, often at the G2/M phase. embopress.orgembopress.orgnih.gov By downregulating components of this pathway, this compound contributes to the halting of the cell division process in cancer cells. nih.govnih.gov
Impact on Cyclin B1/CDK1 Signaling
Consistent with its effects on the upstream ATR/CHK1/CDC25C checkpoint, this compound also impacts the downstream Cyclin B1/CDK1 signaling pathway. nih.govnih.gov The Cyclin B1-CDK1 complex is the primary driver of entry into mitosis. nih.govnih.gov Its activation is a critical step for the cell to progress from the G2 phase to the M phase of the cell cycle. youtube.com
Studies have demonstrated that this compound downregulates the expression of proteins related to the Cyclin B1/CDK1 signaling pathway. nih.govnih.gov This reduction in Cyclin B1/CDK1 activity is a direct consequence of the modulation of the CDC25C phosphatase and contributes significantly to the cell cycle arrest observed in cancer cells treated with this compound. nih.govnih.govwesleyan.edu
Upregulation of P53, P21, and Histone H2A.XS139ph Expression
In addition to its downregulatory effects on cell cycle progression pathways, this compound actively upregulates several proteins associated with tumor suppression and DNA damage response. Western blot and qPCR experiments have shown that this compound treatment leads to an increased expression of p53, p21, and the phosphorylated form of histone H2A.X at serine 139 (also known as gamma-H2AX or H2A.XS139ph). nih.govnih.govresearchgate.net
The p53 protein is a well-known tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov One of its key transcriptional targets is p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest. nih.govnih.govresearchgate.net The phosphorylation of H2A.X to form H2A.XS139ph is one of the earliest cellular responses to DNA double-strand breaks and serves as a marker for DNA damage. nih.govresearchgate.netnih.govresearchgate.net The concurrent upregulation of these three proteins suggests that this compound induces a DNA damage response that activates the p53/p21 pathway, further contributing to cell cycle arrest. nih.govnih.govnih.gov
Inhibition of Matrix Metalloproteinase-2 (MMP-2) Expression
This compound has been found to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2). dntb.gov.ua MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is critical for tumor invasion and metastasis. researchgate.netnih.govbohrium.com Specifically, research on human pancreatic cancer cells (PANC-1) demonstrated that this compound treatment leads to reduced MMP-2 expression, which is associated with the compound's ability to inhibit cell migration and invasion. dntb.gov.ua
Flavonoids, as a class of compounds, are known to inhibit MMPs, with varying degrees of potency. researchgate.netnih.govbohrium.com For instance, other flavonoids like luteolin (B72000) and epigallocatechin gallate (EGCG) have also been reported to inhibit MMP-2 and MMP-9. researchgate.net The inhibition of MMP-2 by this compound represents a key mechanism underlying its anti-metastatic potential.
Table 1: Effect of Selected Flavonoids on MMP-2 and MMP-9 Activity
| Compound | Target | EC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| Luteolin 7-O-glucoside | MMP-2 | 9 | - | nih.govbohrium.com |
| Luteolin 7-O-glucoside | MMP-9 | 4 | - | nih.govbohrium.com |
| Luteolin | MMP-2 / MMP-9 | - | Non-competitive | nih.govbohrium.com |
| Primuletin (5-hydroxyflavone) | MMP-2 | 59 | - | nih.govbohrium.com |
| Primuletin (5-hydroxyflavone) | MMP-9 | 70 | - | nih.govbohrium.com |
| This compound | MMP-2 | Not specified | Expression Inhibition | dntb.gov.ua |
DNA Damage Induction
A significant aspect of the anticancer activity of this compound is its ability to induce DNA damage in cancer cells. nih.govnih.gov This effect has been observed in pancreatic cancer cell lines and in xenograft mouse models. nih.govresearchgate.net The induction of DNA damage is evidenced by the increased expression of the DNA damage marker, histone H2A.XS139ph. nih.govresearchgate.net In xenograft models, the expression of H2A.XS139ph was found to increase in a dose-dependent manner with this compound treatment, indicating a direct correlation between the compound and the extent of DNA damage. researchgate.net This induced damage subsequently triggers the cellular responses detailed above, including the activation of checkpoint kinases and tumor suppressor pathways, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov
Anti-inflammatory Properties
This compound is also recognized for its potential anti-inflammatory properties. nih.gov This activity is characteristic of many flavonoids, which are known to modulate various inflammatory pathways. nih.gov
Inhibition of Nitric Oxide (NO) Production
While direct studies on this compound's effect on nitric oxide (NO) are limited, research on other prenylated polyphenols isolated from the same source, Broussonetia kazinoki, provides strong evidence for this activity. mdpi.comnih.gov Excessive production of NO by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of inflammatory conditions. mdpi.comdovepress.com Several polyphenols from B. kazinoki have been shown to potently inhibit the production of NO in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. mdpi.comnih.gov
Table 2: Inhibitory Effect of Polyphenols from Broussonetia kazinoki on NO Production
| Compound | Cell Line | IC50 on NO Production (µM) | Source |
|---|---|---|---|
| Kazinol U | RAW 264.7 | < 6 | mdpi.comnih.gov |
| Kazinol A | RAW 264.7 | < 6 | mdpi.comnih.gov |
| Kazinol I | RAW 264.7 | < 6 | mdpi.comnih.gov |
| Kazinol C | RAW 264.7 | < 6 | mdpi.comnih.gov |
Suppression of Proinflammatory Cytokine Synthesis
This compound has been identified as a key bioactive constituent in extracts that suppress pro-inflammatory responses. While specific data on its direct inhibition of individual cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) is limited, its role in modulating broader inflammatory pathways suggests an indirect suppressive effect on their synthesis. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-1β are central to the inflammatory cascade. The mechanism by which flavonoids, as a class, inhibit these cytokines often involves the interruption of upstream signaling pathways that regulate their gene expression. For instance, the inhibition of transcription factors like NF-κB is a common mechanism by which flavonoids reduce the production of these inflammatory mediators. Research on an extract of Broussonetia papyrifera root bark, where this compound is an active component, demonstrated the suppression of pro-inflammatory gene expression in adipocytes.
Downregulation of Inflammatory Mediators (e.g., iNOS, COX-2, TNF-α)
This compound contributes to the anti-inflammatory effects of Broussonetia papyrifera root bark extract, which has been shown to inhibit TNF-α-induced pro-inflammatory gene expression. While direct studies detailing the dose-dependent effects of isolated this compound on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are not extensively available, the mechanisms observed for related flavonoids provide a likely model of action. The expression of iNOS and COX-2, enzymes that produce key inflammatory mediators (nitric oxide and prostaglandins, respectively), is heavily regulated by the NF-κB signaling pathway. Numerous studies on other flavonoids have shown that their anti-inflammatory activity stems from the ability to inhibit NF-κB activation, thereby suppressing the transcription of iNOS and COX-2 genes. For example, flavonoids like flavokawain A have been shown to significantly suppress the expression of iNOS and COX-2 in macrophages stimulated with lipopolysaccharide (LPS). This occurs alongside the inhibition of pro-inflammatory cytokines, including TNF-α. Given that this compound inhibits the NF-κB pathway, it is plausible that it follows a similar mechanism to downregulate iNOS and COX-2.
Modulation of NF-κB/AP-1 Activation
A key mechanism underlying the anti-inflammatory activity of this compound is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has specifically identified this compound as a bioactive compound that suppresses pro-inflammatory responses by inhibiting TNF-α-induced NF-κB transcriptional activity in 3T3-L1 adipocytes. This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, a critical step for the transcription of a wide array of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.
While direct evidence for the modulation of Activator Protein-1 (AP-1) by this compound is not yet established, it is a common target for anti-inflammatory flavonoids. NF-κB and AP-1 are often co-regulated and can act synergistically to promote inflammatory gene expression. Studies on other flavonoids have demonstrated a concurrent inhibition of both NF-κB and AP-1 activation. For example, some flavonoids are known to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are upstream kinases that regulate the activation of AP-1. Given the established role of this compound in inhibiting NF-κB, its potential impact on the AP-1 pathway warrants further investigation.
Activation of AMP-activated Protein Kinase (AMPK) in Adipocytes
Scientific evidence has demonstrated that this compound is a potent activator of AMP-activated protein kinase (AMPK) in adipocytes. A study investigating the components of Broussonetia papyrifera root bark extract identified this compound as one of the primary bioactive constituents responsible for activating AMPK in 3T3-L1 adipocytes. The activation of AMPK is a critical event that underpins the anti-inflammatory effects of this compound. AMPK acts as a master regulator of cellular energy homeostasis and, when activated, it initiates signaling cascades that suppress energy-consuming anabolic processes and enhance catabolic pathways. In the context of inflammation, AMPK activation has been shown to inhibit pro-inflammatory signaling pathways, including the NF-κB pathway. The activation of AMPK by this compound is directly linked to the subsequent suppression of pro-inflammatory responses in adipocytes.
Table 1: Effect of this compound on Key Signaling Pathways in Adipocytes
| Compound | Cell Line | Key Target | Observed Effect | Reference |
| This compound | 3T3-L1 Adipocytes | AMPK | Activation | nih.gov, nih.gov |
| This compound | 3T3-L1 Adipocytes | NF-κB | Suppression of TNF-α-induced activation | nih.gov, nih.gov |
Effects on Adipose Tissue Inflammation
This compound exerts beneficial effects on adipose tissue inflammation. Chronic low-grade inflammation in adipose tissue is a hallmark of obesity and is closely linked to the development of insulin (B600854) resistance and other metabolic diseases. This inflammatory state is characterized by the increased production of pro-inflammatory cytokines and the activation of inflammatory signaling pathways like NF-κB.
Research has shown that this compound, as an active component of Broussonetia papyrifera root bark extract, effectively suppresses these pro-inflammatory responses within adipocytes. nih.gov, nih.gov By activating AMPK, this compound triggers a cascade that leads to the inhibition of the NF-κB pathway. nih.gov, nih.gov This, in turn, reduces the expression of pro-inflammatory genes and the secretion of inflammatory mediators from adipocytes, thereby mitigating adipose tissue inflammation. nih.gov, nih.gov These findings highlight the therapeutic potential of this compound in addressing metabolic disorders associated with obesity-induced inflammation. nih.gov, nih.gov
Antioxidant Activity
Free Radical Scavenging Capabilities
The DPPH assay is a standard method used to evaluate the free-radical scavenging ability of compounds. The capacity of a substance to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is then used to calculate the IC50 value (the concentration of the substance required to scavenge 50% of the DPPH radicals). Flavonoids, in general, are well-known for their antioxidant potential, which is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups that can effectively neutralize free radicals. An analysis of extracts from five species within the Moraceae family, including Broussonetia kazinoki, showed strong DPPH radical scavenging capacities, which were correlated with their total phenol (B47542) and flavonoid content. nih.gov
Reduction of Oxidative Stress
While direct studies on this compound are specific, the broader family of flavonoids from Broussonetia papyrifera demonstrates significant antioxidant capabilities. Extracts rich in these flavonoids have been shown to effectively inhibit the generation of reactive oxygen species (ROS) and enhance the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov Total flavonoids from Broussonetia papyrifera leaves can alleviate liver injury from oxidative stress by activating the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. nih.gov Furthermore, various parts of the paper mulberry plant, including the stem bark, wood, and fruit, exhibit strong radical scavenging activities due to their high concentration of phenols and flavonoids. mdpi.comnih.gov
Protection against Reactive Oxygen Species-Induced Cellular Damage
This compound is part of a class of compounds known to protect cells from damage induced by oxidative agents. Flavonoids and flavone (B191248) glycosides from Broussonetia papyrifera have been shown to protect human epidermal cells from oxidative damage caused by environmental toxins. mdpi.com A root extract of the paper mulberry plant demonstrated protective effects against hydrogen peroxide-induced oxidative stress in neuronal cells by reducing peroxide levels and boosting the activity of antioxidant enzymes. mdpi.com Specifically, related compounds from paper mulberry roots, such as broussoflavan A, broussoflavonol F/G, and broussoaurone A, have been found to inhibit oxidative stress. mdpi.com This body of evidence suggests that flavonoids from this source, including this compound, play a role in mitigating cellular damage from ROS.
Anti-diabetic and Anti-obesity Effects
Research has identified this compound as a key bioactive compound in Broussonetia papyrifera root bark extract with potential therapeutic applications for metabolic diseases like type 2 diabetes and obesity.
Extracts of Broussonetia papyrifera root bark containing this compound have been shown to improve glucose intolerance and insulin sensitivity. In studies involving mice fed a high-fat diet, treatment with this extract led to enhanced insulin sensitivity, highlighting its potential to counteract insulin resistance, a hallmark of type 2 diabetes.
Chronic low-grade inflammation in adipose (fat) tissue is a known contributor to obesity-induced insulin resistance. This compound has been identified as one of the active constituents responsible for suppressing pro-inflammatory responses in fat cells (adipocytes). It achieves this by inhibiting the NF-κB signaling pathway, a central pathway in cellular inflammation. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis and has anti-inflammatory properties.
| Finding Category | Mechanism of Action | Cell/Model System |
| Anti-inflammatory Effect | Inhibition of TNF-α-induced NF-κB transcriptional activity. | 3T3-L1 adipocytes |
| Activation of AMP-activated protein kinase (AMPK). | 3T3-L1 adipocytes | |
| Blocking phosphorylation of IκB and NF-κB. | 3T3-L1 adipocytes |
This table summarizes the mechanisms by which this compound suppresses pro-inflammatory responses in adipocytes.
Lipogenesis, the metabolic process of fat synthesis, is often elevated in obesity. Extracts from Broussonetia papyrifera containing this compound have been found to reduce the expression of lipogenic genes in both adipose tissue and the liver. This effect is also linked to the activation of AMPK, which helps to downregulate the pathways involved in fat production.
Other Reported Biological Activities
Beyond its metabolic and antioxidant effects, this compound has demonstrated other significant biological activities, primarily in the field of oncology and neuroprotection.
Anti-Cancer Activity : this compound has shown potent activity against various cancer cell lines. It can inhibit the growth of estrogen receptor (ER)-negative breast cancer cells and is particularly effective against cancer stem-like cells, which are often resistant to conventional therapies. researchgate.net In pancreatic cancer cells with a p53 mutation, this compound was found to reduce cell proliferation, induce cell cycle arrest at the G0/G1 phase, and inhibit cell migration and invasion. mdpi.comnih.govresearchgate.net This is achieved by down-regulating the expression of the transcription factor FoxM1 and its target genes, which are crucial for cancer progression. mdpi.comresearchgate.net The mechanism involves the inactivation of the ERK/c-Myc/FoxM1 signaling pathway. mdpi.com
| Cancer Type | Key Findings | Mechanism |
| ER-negative Breast Cancer | Potent growth inhibition; induced differentiation of cancer stem-like cells. researchgate.net | Reduced levels of HER2 and ER-α36. |
| Pancreatic Cancer | Reduced cell proliferation, migration, and invasion; induced G0/G1 cell cycle arrest. mdpi.comnih.gov | Downregulation of FoxM1 and its target genes (cyclin D1, cyclin B1, survivin); inactivation of ERK/c-Myc/FoxM1 signaling. mdpi.comresearchgate.net |
This interactive table details the reported anti-cancer effects of this compound.
Cholinesterase Inhibitory Activity : this compound has been reported to possess cholinesterase inhibitory activities. nih.gov The inhibition of cholinesterase enzymes, which break down neurotransmitters, is a key strategy in managing neurodegenerative diseases like Alzheimer's disease. mdpi.commdpi.com
Neuroprotective Effects
While direct and extensive studies detailing the specific neuroprotective mechanisms of this compound are not widely available in current scientific literature, the general class of flavonoids, to which this compound belongs, is known for its neuroprotective potential. Flavonoids are recognized for their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.
Furthermore, extracts from Broussonetia papyrifera, a source of this compound, have been shown to possess neuroprotective actions. frontiersin.org For instance, a water extract of Broussonetia papyrifera fruits was found to improve cognitive function in a mouse model of Alzheimer's disease by enhancing hippocampal neurogenesis. frontiersin.org The study indicated that the extract modulated endogenous metabolic compounds in the brain, such as N-acetyl-aspartate and glutamine, and influenced the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and repair. frontiersin.org Although this study did not isolate the effects of this compound specifically, it points to the potential of compounds from this plant genus to exert beneficial effects on the nervous system.
Cholinesterase Inhibition
A significant aspect of the neuropharmacological profile of this compound is its documented inhibitory activity against cholinesterases. Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in memory and cognition. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
This compound, isolated from the stem bark of Broussonetia kazinoki Siebold, has been identified as having cholinesterase inhibitory activities. mdpi.com This finding suggests a potential mechanism through which this compound could exert neuroprotective and cognitive-enhancing effects. By inhibiting the breakdown of acetylcholine, this compound could help to ameliorate the cholinergic deficit observed in neurodegenerative conditions.
While specific IC50 values for this compound's inhibition of acetylcholinesterase and butyrylcholinesterase are not detailed in the currently available search results, the identification of this activity is a critical first step. The table below summarizes the reported cholinesterase inhibitory activity of this compound.
| Compound | Source | Enzyme Inhibited | Reported Activity |
| This compound | Broussonetia kazinoki Siebold (stem bark) | Cholinesterases | Inhibitory activity reported mdpi.com |
Further research is necessary to quantify the potency and selectivity of this compound as a cholinesterase inhibitor and to fully understand its potential therapeutic applications in neurodegenerative disorders.
Methodological Approaches in Broussoflavonol B Research
In Vitro Cell Culture Models
In vitro models are fundamental in the initial screening and mechanistic study of compounds like Broussoflavonol B. They provide a controlled environment to observe the direct effects of the compound on specific cell types, primarily focusing on cancer and immune-related cells.
Cancer Cell Lines (e.g., Breast, Pancreatic)
This compound has been the subject of significant research in the context of oncology, with studies utilizing various cancer cell lines to probe its anti-proliferative and cytotoxic effects.
Breast Cancer: Research has demonstrated that this compound exhibits potent growth-inhibitory activity against both estrogen receptor (ER)-positive and ER-negative breast cancer cells. In ER-negative SK-BR-3 breast cancer cells, the compound was found to inhibit growth at sub-micromolar concentrations and was more potent at inhibiting the growth of cancer stem-like cells than the common anti-estrogen drug, tamoxifen (B1202). nih.govresearchgate.net This activity is associated with the downregulation of key proteins such as the Human Epidermal Growth Factor Receptor-2 (HER2) and ER-α36, a variant of the estrogen receptor. nih.gov Studies have also utilized other breast cancer cell lines, including ER-positive MCF-7 cells and ER-negative MDA-MB-231 cells, confirming the compound's ability to downregulate ER-α expression and inhibit proliferation. researchgate.net
Pancreatic Cancer: The anti-cancer potential of this compound has also been extensively studied in pancreatic cancer cell lines. In PANC-1 and BXPC-3 human pancreatic cancer cells, this compound was shown to inhibit proliferation and migration in a dose-dependent manner. Research indicates that the compound induces S-phase cell cycle arrest, apoptosis (programmed cell death), and DNA damage. nih.gov Further mechanistic studies in PANC-1 and Capan-2 pancreatic cancer cells revealed that this compound downregulates the expression of the transcription factor FoxM1 at both the mRNA and protein levels. researchgate.netnih.gov This leads to cell cycle arrest in the G0/G1 phase and the suppression of FoxM1 target genes like cyclin D1, cyclin B1, and survivin. researchgate.netnih.gov The inhibitory effects are linked to the inactivation of signaling pathways such as the ERK/c-Myc/FoxM1 and AURKA/PLK1 pathways. nih.gov
Table 1: Research Findings on this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Associated Pathways/Mechanisms | Citations |
|---|---|---|---|---|
| SK-BR-3 | Breast (ER-negative) | Potent growth inhibition; induced differentiation of cancer stem-like cells. | Downregulation of HER2 and ER-α36. | nih.govresearchgate.net |
| MDA-MB-231 | Breast (ER-negative) | Growth inhibition; induced G0/G1 and G2/M phase arrest. | Downregulation of ER-α36. | researchgate.net |
| MCF-7 | Breast (ER-positive) | Growth inhibition. | Downregulation of ER-α. | researchgate.net |
| PANC-1 | Pancreatic | Inhibited proliferation, migration, and invasion; induced S-phase or G0/G1 arrest and apoptosis. | Inhibition of AURKA/PLK1 pathway; inactivation of ERK/c-Myc/FoxM1 pathway. | researchgate.netnih.gov |
| BXPC-3 | Pancreatic | Inhibited proliferation and migration; induced S-phase arrest and apoptosis. | Inhibition of AURKA/PLK1 pathway. | |
| Capan-2 | Pancreatic | Proliferation inhibition. | Downregulation of FoxM1. | researchgate.netnih.gov |
Immune Cell Lines (e.g., Macrophages, Adipocytes)
Immune cells and adipocytes are crucial models for studying inflammation and metabolic diseases. Macrophage cell lines, such as RAW264.7, are widely used to screen compounds for anti-inflammatory activity by measuring their effect on inflammatory mediators. nih.govmdpi.commdpi.com Similarly, preadipocyte cell lines like 3T3-L1 are standard models for investigating adipogenesis (the formation of fat cells) and lipid metabolism, which are key processes in obesity. nih.govresearchgate.net
Despite the use of these models for other flavonoids, a review of publicly available scientific literature indicates that specific studies investigating the direct effects of this compound on macrophage or adipocyte cell lines have not been published. Research has been conducted on other compounds from the Broussonetia genus, such as Kazinol B, in 3T3-L1 adipocytes to assess insulin (B600854) sensitivity, but similar dedicated studies for this compound are not apparent.
In Vivo Animal Models
To validate in vitro findings and understand the effects of a compound in a whole biological system, researchers utilize in vivo animal models. These models are indispensable for evaluating efficacy and systemic effects.
Xenograft Mouse Models for Anticancer Studies
Xenograft models are a cornerstone of preclinical cancer research. This technique involves transplanting human cancer cells into immunocompromised mice, which then form tumors. These models allow researchers to assess the antitumor efficacy of a compound in a living organism.
In the context of this compound research, a xenograft mouse model was employed to evaluate its anticancer effects on pancreatic cancer. In this approach, human pancreatic cancer cells (PANC-1) were subcutaneously inoculated into male BALB/c nude mice. The subsequent growth of these tumors in the presence or absence of this compound treatment confirmed the compound's antitumor activity in vivo, corroborating the results observed in cell culture. mdpi.com
Diet-Induced Obesity Models for Metabolic Studies
Diet-induced obesity (DIO) models, typically in rodents like mice and rats, are the standard for studying obesity and related metabolic disorders such as type 2 diabetes and metabolic syndrome. youtube.comimrpress.com These animals are fed a high-fat or high-fructose diet to induce weight gain, insulin resistance, and other metabolic dysregulations that mimic the human condition. youtube.comimrpress.com Researchers use these models to test interventions that may prevent or reverse these metabolic changes.
Currently, there are no specific published studies found in the available literature that have utilized diet-induced obesity models to investigate the metabolic effects of this compound.
Molecular and Cellular Biology Techniques
A variety of molecular and cellular biology techniques are essential to uncover the mechanisms by which this compound exerts its effects at the molecular level. Based on the available research, the following methods have been instrumental:
Cell Viability and Proliferation Assays (e.g., CCK8, MTT): These colorimetric assays are used to quantify the cytotoxic and anti-proliferative effects of this compound on cancer cells. nih.gov
Western Blotting: This technique is widely used to detect and quantify specific proteins. In this compound studies, it has been used to measure the expression levels of key proteins involved in cancer pathways, such as ER-α36, HER2, FoxM1, cyclins, AURKA, and PLK1. nih.govnih.gov
Quantitative Real-Time PCR (qPCR): This method measures the expression of genes at the mRNA level. It has been used to confirm that this compound can downregulate the expression of genes like FoxM1. nih.gov
Flow Cytometry: This technique is used to analyze cell populations. In this compound research, it has been applied to analyze the cell cycle distribution (e.g., identifying G0/G1 or S-phase arrest) and to quantify apoptosis. nih.gov
Wound Healing and Invasion Assays: These functional assays assess the ability of cancer cells to migrate and invade, which are hallmarks of metastasis. This compound was shown to inhibit these processes in pancreatic cancer cells. researchgate.netnih.gov
Fluorescence Microscopy and Staining: Techniques like Hoechst staining are used to visualize nuclear morphology and identify apoptotic cells. Immunofluorescence assays are also employed to visualize the location and expression of specific proteins within cells. nih.gov
Molecular Docking and Bioinformatics Analysis: Computational methods are used to predict the binding interactions between this compound and its potential protein targets, such as AURKA and PLK1, and to analyze relevant signaling pathways from larger datasets. nih.gov
Cell Viability and Proliferation Assays
A fundamental step in assessing the potential of this compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. abcam.com This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. abcam.comnih.gov The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength, typically around 570 nm. nih.gov
In studies involving this compound, human pancreatic cancer cell lines, such as PANC-1 and BxPC-3, have been treated with varying concentrations of the compound for different durations (e.g., 24, 48, or 72 hours). researchgate.netnih.gov The results from these MTT assays have demonstrated that this compound reduces the viability of these cancer cells in a dose-dependent manner. researchgate.netnih.gov For instance, the half-maximal inhibitory concentration (IC50) values for inhibiting proliferation in PANC-1 and BxPC-3 cells were determined to be 12.8 ± 1.5 µM and 10.93 ± 1.6 µM, respectively. nih.gov Similarly, the compound has shown potent growth inhibitory activity against estrogen receptor (ER)-negative breast cancer cells like SK-BR-3 at sub-micromolar concentrations.
Table 1: Effect of this compound on Pancreatic Cancer Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
|---|---|---|---|---|
| PANC-1 | 0, 5, 10, 20, 50, 100 | 24, 48, 72 | Dose-dependent reduction in cell viability | researchgate.net |
| PANC-1 | 10, 15, 20 | 24 | IC50 of 12.8 ± 1.5 µM | nih.gov |
| BxPC-3 | 10, 15, 20 | 24 | IC50 of 10.93 ± 1.6 µM | nih.gov |
Cell Cycle Analysis
To understand how this compound inhibits cell proliferation, researchers perform cell cycle analysis, often using flow cytometry. miltenyibiotec.com This technique measures the DNA content of individual cells within a population. thermofisher.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). nih.gov The fluorescence intensity of each cell is then measured as it passes through a laser beam in a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. thermofisher.comnih.gov
Studies have shown that this compound can induce cell cycle arrest in pancreatic cancer cells. nih.gov For example, in PANC-1 cells, treatment with this compound led to a significant increase in the percentage of cells in the G0/G1 phase, rising from 53% in control cells to 68.3% after treatment with 20 μM for 24 hours. nih.gov In another study on PANC-1 and BXPC-3 cells, this compound was found to induce S-phase arrest. researchgate.net This cell cycle arrest is often associated with the downregulation of key regulatory proteins. nih.govresearchgate.net
Apoptosis Detection
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. The Annexin V assay is a common method used to detect early-stage apoptosis. kumc.edubdbiosciences.com During apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface. kumc.edubdbiosciences.com Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label these apoptotic cells. nih.govnih.gov Propidium Iodide (PI) is often used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes. nih.gov Flow cytometry is then used to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells. bdbiosciences.comnih.gov Research indicates that this compound can induce apoptosis in pancreatic cancer cells. researchgate.net
Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Methodologies to assess these capabilities include the wound healing assay and the transwell migration/invasion assay (also known as the Boyden chamber assay). pressbooks.pubnih.govlibretexts.org
In the wound healing assay , a scratch is made in a confluent monolayer of cells, and the rate at which the cells close the gap is monitored over time. Treatment with this compound has been shown to reduce the healing rate of PANC-1 cells, indicating an inhibition of cell migration. researchgate.netnih.gov
The transwell assay utilizes a chamber with a porous membrane separating an upper and lower compartment. nih.govsigmaaldrich.com For a migration assay , cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. pressbooks.pub For an invasion assay , the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which the cells must degrade and move through to reach the lower chamber. nih.govsigmaaldrich.com Studies using these assays have demonstrated that this compound significantly reduces both the migration and invasion of PANC-1 cells. nih.gov For instance, treatment with 10 and 20 µM of this compound for 20 hours reduced cell migration by 61.2% and 28.9%, respectively, and decreased invasion by 49% and 25.1%, respectively. nih.gov
Table 2: Effect of this compound on Pancreatic Cancer Cell Migration and Invasion
| Assay Type | Cell Line | This compound Concentration (µM) | Incubation Time (h) | Key Finding | Reference |
|---|---|---|---|---|---|
| Wound Healing | PANC-1 | 10, 20 | 20 | Reduced healing rate by 33.5% and 18% | nih.gov |
| Transwell Migration | PANC-1 | 10, 20 | 20 | Reduced migration by 61.2% and 28.9% | nih.gov |
| Transwell Invasion (Matrigel) | PANC-1 | 10, 20 | 20 | Reduced invasion by 49% and 25.1% | nih.gov |
Protein Expression Analysis (e.g., Western Blotting, Immunofluorescence, Immunohistochemistry)
To investigate the molecular pathways affected by this compound, researchers analyze the expression levels of specific proteins. Western blotting is a widely used technique for this purpose. springernature.com It involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, and then detecting specific proteins using antibodies. nih.govspringernature.com
In this compound research, Western blotting has been instrumental in showing the compound's effect on key signaling proteins. For example, it has been demonstrated that this compound downregulates the expression of Forkhead box M1 (FoxM1), a transcription factor implicated in cancer progression, in pancreatic cancer cells. researchgate.netnih.gov It also suppresses the expression of FoxM1's downstream targets, including cyclin D1, cyclin B1, and survivin. nih.gov Furthermore, studies have shown that this compound can reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and the expression of its downstream effector c-Myc. nih.govmdpi.com The expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in invasion, is also decreased at the protein level following treatment with this compound. nih.gov
Other techniques like immunofluorescence and immunohistochemistry can be used to visualize the localization and expression of proteins within cells and tissues, respectively, providing further spatial context to the findings from Western blotting. nih.gov
Gene Expression Analysis (e.g., qPCR, Real-Time RT-PCR)
To determine if the changes in protein expression are due to altered gene transcription, researchers employ techniques like quantitative polymerase chain reaction (qPCR), also known as Real-Time Reverse Transcription PCR (Real-Time RT-PCR). nih.govmdpi.com This method allows for the sensitive and accurate quantification of specific mRNA transcripts. frontiersin.org Total RNA is first extracted from cells and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with gene-specific primers. nih.gov
Studies on this compound have utilized Real-Time RT-PCR to confirm that the compound's effects on protein levels are often preceded by a decrease in the corresponding mRNA levels. For instance, it has been shown that this compound treatment time-dependently and dose-dependently decreases the mRNA expression of FoxM1 and MMP-2 in PANC-1 cells. nih.gov
Transcriptional Activity Assays
To directly measure the ability of a transcription factor to regulate gene expression, transcriptional activity assays, such as the luciferase reporter assay, are used. researchgate.netspringernature.com This assay involves cloning the promoter region of a target gene, which contains the binding site for a specific transcription factor, upstream of a reporter gene, typically the firefly luciferase gene. researchgate.net This construct is then introduced into cells. If the transcription factor is active, it will bind to the promoter and drive the expression of the luciferase enzyme. The activity of luciferase can then be easily measured by providing its substrate, luciferin, and quantifying the resulting light emission. researchgate.netspringernature.com While specific luciferase assay results for this compound are not detailed in the provided context, this method is a standard approach to confirm that a compound's effect on a transcription factor (like FoxM1) translates to a change in its ability to activate gene transcription.
Computational and Bioinformatics Approaches
Computational and bioinformatics tools have become indispensable in modern pharmacological research, enabling scientists to predict molecular interactions and understand the complex biological networks affected by natural compounds like this compound. These in silico methods accelerate the process of drug discovery by identifying potential protein targets and elucidating the signaling pathways through which a compound exerts its effects.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule (protein). In the study of this compound, this method has been pivotal in identifying and validating its direct molecular targets.
Research into the anticancer properties of this compound has utilized molecular docking to simulate its interaction with key proteins involved in cancer progression. nih.gov For instance, in studies on pancreatic cancer, the three-dimensional structure of this compound was generated using software like ChemSketch and subsequently docked with potential protein targets using programs such as Autodock. nih.gov This process involves preparing the protein structures by adding hydrogen atoms and calculating charges before they are converted into a suitable file format (e.g., pdbqt) for the docking simulation. nih.gov
Through this approach, studies have explored the binding capability of this compound to specific targets and compared its binding affinity to that of known specific inhibitors. nih.gov This comparative analysis helps to validate the predicted interactions and provides a quantitative measure, often expressed as binding energy, of the compound's potential to inhibit the target protein. Key targets identified for this compound through molecular docking in the context of pancreatic cancer include Aurora Kinase A (AURKA), Polo-like kinase 1 (PLK1), and the MET proto-oncogene, a receptor tyrosine kinase. nih.gov
Table 1: Targets of this compound Investigated via Molecular Docking
| Target Protein | Associated Disease Context | Comparative Inhibitor Used in Docking | Reference |
|---|---|---|---|
| AURKA | Pancreatic Cancer | TCS7010 | nih.gov |
| PLK1 | Pancreatic Cancer | BI2536 | nih.gov |
| MET | Pancreatic Cancer | INC280 | nih.gov |
Bioinformatics analysis provides a systems-level understanding of a compound's mechanism of action by integrating data from various sources, including genomics, proteomics, and transcriptomics. For this compound, these approaches have been crucial for mapping its effects on pathogenic targets and cellular signaling pathways, particularly in cancer research.
The initial step often involves target prediction using pharmacophore mapping databases like PharmMapper. nih.gov By uploading the molecular structure of this compound, researchers can generate a list of potential human protein targets based on structural and chemical similarity to known drug-target interactions. nih.gov In one such analysis, 147 potential targets for this compound were identified. nih.gov
To narrow down these potential targets to those most relevant to a specific disease, bioinformatics tools are used to analyze differentially expressed genes (DEGs) between normal and tumor tissues from large datasets like The Cancer Genome Atlas (TCGA). nih.gov The overlapping genes between the predicted drug targets and the disease-related DEGs are then considered key targets. nih.gov Web-based tools like the Gene Expression Profiling Interactive Analysis 2 (GEPIA2) are employed to validate the differential expression of these key targets and assess their impact on patient survival. nih.gov
Through this integrated approach, studies on pancreatic ductal adenocarcinoma (PDAC) identified AURKA, PLK1, and MET as key targets for this compound. nih.gov Further analysis revealed that the compound's anticancer effects are mediated by downregulating critical signaling pathways. Research has demonstrated that this compound inhibits the AURKA/PLK1 pathway, which in turn affects the cell cycle checkpoint kinase pathway involving ATR/CHK1/CDC25C and the Cyclin B1/CDK1 signaling pathway. nih.govresearchgate.net Another significant mechanism identified is the inactivation of the ERK/c-Myc/FoxM1 signaling pathway. nih.govnih.govresearchgate.net this compound has been shown to suppress the phosphorylation of the extracellular signal-regulated kinase (ERK) and reduce the expression of its downstream effectors, c-Myc and the transcription factor Forkhead box M1 (FoxM1). nih.govnih.govmdpi.com The downregulation of FoxM1 leads to the suppression of its target genes, including cyclin D1, cyclin B1, and survivin, ultimately inducing cell cycle arrest. nih.govnih.gov
Table 2: Key Signaling Pathways and Targets for this compound Identified via Bioinformatics
| Signaling Pathway | Key Protein Targets | Downstream Effect | Reference |
|---|---|---|---|
| AURKA/PLK1 Pathway | AURKA, PLK1 | Induces cell cycle S-phase arrest and apoptosis | nih.gov |
| Cell Cycle Checkpoint | ATR, CHK1, CDC25C | Modulates cell cycle progression | nih.gov |
| ERK/c-Myc/FoxM1 Pathway | ERK, c-Myc, FoxM1 | Represses cancer cell proliferation and induces G0/G1 phase arrest | nih.govnih.govresearchgate.net |
| FoxM1 Downstream Targets | Cyclin D1, Cyclin B1, Survivin | Inhibition of cell proliferation and survival | nih.govnih.gov |
Extraction and Purification Methodologies
This compound is a natural flavonoid found in plants of the Broussonetia genus, such as Broussonetia papyrifera (paper mulberry) and Broussonetia kazinoki. nih.govnih.gov The isolation of this specific compound begins with the extraction of total flavonoids from the plant material, typically the leaves or root bark. nih.govmdpi.com Various methodologies have been developed and optimized to maximize the yield of these flavonoids.
Common methods for extracting total flavonoids from Broussonetia papyrifera include solvent extraction, ultrasonic-assisted extraction, and microwave-assisted extraction. mdpi.com Ethanol is a frequently used solvent, with concentrations ranging from 30% to 95%. mdpi.comgoogle.com The extraction process is influenced by several factors, including the solid-to-liquid ratio, extraction temperature, and duration.
Following the initial extraction, the crude extract undergoes purification steps to isolate the flavonoid fraction. A common purification technique involves liquid-liquid extraction. The concentrated extract is often first partitioned with a non-polar solvent like chloroform (B151607) or petroleum ether to remove lipids and other non-polar impurities. google.comnih.gov The remaining aqueous phase is then extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297), which effectively isolates the flavonoids. google.com Finally, the ethyl acetate is removed, typically by a rotary evaporator, to yield the flavonoid-rich compound mixture from which this compound can be further purified using chromatographic techniques.
**Table 3: Comparison of Extraction Methods for Flavonoids from *Broussonetia papyrifera***
| Extraction Method | Solvent | Key Parameters | Reported Yield (Total Flavonoids) | Reference |
|---|---|---|---|---|
| Ethanol Reflux | 70% Ethanol | Solid-liquid ratio: 1:16, Temp: 75°C, Time: 117 min | 23.93 mg/g | mdpi.com |
| Ethanol Reflux | 90% Ethanol | Solid-liquid ratio: 1:35, Temp: 85°C, Time: 80 min | 55.14 mg/g | mdpi.com |
| Ultrasonic-Assisted | 69% Ethanol | Solid-liquid ratio: 1:52, Time: 37 min | 37.946 mg/g | mdpi.com |
| Microwave-Assisted | 55% Ethanol | Solid-liquid ratio: 1:12, Power: 450W, Temp: 60°C, Time: 15 min | 79.63 mg/g | cabidigitallibrary.org |
| Alkaline Extraction | 0.6% NaOH | Solid-liquid ratio: 30:1, pH: 4.5, Temp: 75°C | 1.47% (mass fraction) | bvsalud.org |
| Solvent Extraction | 70% Ethanol | Temp: 90°C, Time: 4h, followed by chloroform/ethyl acetate purification | 11.32 mg (from 100g material) | google.com |
Future Perspectives and Therapeutic Development
Preclinical and Clinical Evaluation Potential
Broussoflavonol B, a flavonoid isolated from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has demonstrated significant biological activities in laboratory studies, providing a strong rationale for its future preclinical and clinical evaluation. nih.gov Accumulating evidence suggests that certain tumor cells, known as cancer stem-like cells, are responsible for initiating tumor growth and are often resistant to standard cancer treatments like chemotherapy and radiation. nih.gov The need for more effective therapies to eliminate these cells is urgent. nih.gov
Research has shown that this compound exhibits potent growth-inhibitory activity against estrogen receptor (ER)-negative breast cancer cells at sub-micromolar concentrations. nih.gov Notably, its efficacy in inhibiting the growth and promoting the differentiation of these cancer stem-like cells was found to be more potent than the commonly used anti-estrogen drug, tamoxifen (B1202). nih.govmdpi.com These findings highlight the potential of this compound as a candidate for breast cancer therapy. nih.gov The compound's ability to target aggressive, therapy-resistant cell populations provides a compelling basis for advancing it into preclinical studies, which are essential for determining its therapeutic window and efficacy in animal models before any consideration for human clinical trials. nih.govresearchgate.net
Role in Novel Chemotherapeutic Agent Development
This compound has emerged as a promising candidate for the development of new chemotherapeutic agents, particularly for cancers with limited treatment options, such as pancreatic and certain types of breast cancer. nih.govnih.gov Its anticancer potential stems from its ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis. nih.govmdpi.com
In pancreatic cancer, which is characterized by a high mortality rate and frequent mutations in the p53 tumor suppressor gene, this compound shows significant promise. nih.govmdpi.comresearchgate.net Studies on human pancreatic cancer cell lines (PANC-1 and BXPC-3) have revealed that this compound can inhibit cell proliferation and migration. nih.govnih.gov It induces cell cycle arrest, primarily at the G0/G1 phase, preventing cancer cells from dividing and multiplying. nih.govnih.govmdpi.com For instance, treating PANC-1 cells with 20 μM of this compound for 24 hours increased the population of cells in the G0/G1 phase from 53% to 68.3%. mdpi.com Furthermore, it triggers apoptosis, or programmed cell death, in these cancer cells. nih.gov
The mechanism behind these effects involves the downregulation of key oncogenic proteins. This compound has been shown to suppress the expression of Forkhead box M1 (FoxM1), a transcription factor that is overexpressed in many cancers and plays a critical role in cell cycle progression and metastasis. nih.govnih.govmdpi.com By inhibiting FoxM1, this compound also reduces the levels of its downstream targets, including cyclin D1, cyclin B1, and survivin, which are all crucial for cell proliferation and survival. nih.govmdpi.comresearchgate.net Additionally, it inactivates the ERK/c-Myc signaling pathway, which is vital for cell proliferation and motility, and reduces the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer cell invasion. nih.govmdpi.com
In the context of breast cancer, this compound is particularly effective against ER-negative cancer stem-like cells. nih.gov It has been shown to reduce the levels of Human Epidermal Growth Factor Receptor 2 (HER2) and ER-α36, a variant of the estrogen receptor, both of which are implicated in the growth of ER-negative breast cancers. nih.govresearchgate.net The compound's ability to target these specific molecules suggests its potential as a novel chemotherapeutic agent for breast cancer. nih.govresearchgate.net
| Cell Line | Cancer Type | Observed Effects | Key Molecular Targets | Reference |
|---|---|---|---|---|
| PANC-1 (p53 mutant) | Pancreatic Cancer | Reduced cell viability, G0/G1 phase cell cycle arrest, inhibition of migration and invasion, induction of apoptosis. | FoxM1, cyclin D1, cyclin B1, survivin, p-ERK, c-Myc, MMP-2, AURKA, PLK1. | nih.govnih.govmdpi.comnih.gov |
| BXPC-3 | Pancreatic Cancer | Inhibition of proliferation and migration, induction of S-phase arrest and apoptosis. | AURKA, PLK1. | nih.gov |
| SK-BR-3 (ER-negative) | Breast Cancer | Potent growth inhibition, induction of differentiation in cancer stem-like cells. | HER2, ER-α36. | nih.govmdpi.com |
| MDA-MB-231 (ER-negative) | Breast Cancer | Inhibition of growth. | ER-α36. | researchgate.net |
Applications in Metabolic Disease Management
Flavonoids, the class of polyphenolic compounds to which this compound belongs, are widely recognized for their potential benefits in managing metabolic syndrome. nih.govresearchgate.net Metabolic syndrome is a cluster of conditions including abdominal obesity, high blood pressure, hyperglycemia, and dyslipidemia, which together increase the risk of cardiovascular disease and type 2 diabetes. nih.govmdpi.com Diets rich in flavonoids have been associated with improvements in lipid profiles, blood pressure, and blood glucose levels. nih.gov
While direct studies on this compound for metabolic diseases are limited, the known mechanisms of flavonoids provide a strong basis for its potential application. Flavonoids can influence macronutrient metabolism, inhibit digestive enzymes like α-amylases and α-glucosidases, and modulate nutrient absorption. nih.govnih.gov They have been shown to improve insulin (B600854) sensitivity and possess anti-obesity effects. researchgate.netnih.gov For instance, many flavonoids exert beneficial effects by activating signaling pathways like the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. mdpi.commdpi.com Activation of AMPK can enhance glucose uptake in muscle cells and modulate lipid metabolism in the liver. mdpi.com
Given that this compound is a member of the flavonol subclass, it shares a core structure with other flavonoids that have demonstrated positive effects on metabolic health. researchgate.netnih.gov For example, flavanols and anthocyanins have been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure in both animal and human studies. mdpi.com Therefore, it is plausible that this compound could be explored for its potential role in preventing or managing metabolic disorders such as obesity and diabetes, warranting further investigation into its specific effects on metabolic pathways. researchgate.netnih.gov
Exploration of Additional Pharmacological Targets
Research into this compound has uncovered a range of pharmacological targets, suggesting its potential application beyond a single disease area. nih.govmdpi.com Its multifaceted interactions with various cellular components underscore the need for broader exploration of its therapeutic capabilities.
Key Pharmacological Targets Identified:
Cancer-Related Kinases and Receptors: In cancer cells, this compound has been shown to target several key proteins that drive tumor growth and survival. These include Aurora Kinase A (AURKA) and Polo-like kinase 1 (PLK1), which are crucial for cell cycle regulation. nih.gov It also affects receptor tyrosine kinases, reducing the levels of HER2 in breast cancer cells. nih.gov
Transcription Factors: A significant target is the transcription factor FoxM1, which is pivotal in the progression of pancreatic cancer. nih.govnih.govresearchgate.net By downregulating FoxM1, this compound inhibits a cascade of genes responsible for cell cycle control and proliferation. nih.govmdpi.com
Signaling Pathways: The compound has been observed to inhibit the ERK/c-Myc/FoxM1 signaling pathway, a critical route for cell proliferation and motility in pancreatic cancer. nih.govmdpi.com
Estrogen Receptor Variants: this compound downregulates ER-α36, a variant of the estrogen receptor implicated in the growth of ER-negative breast cancers, providing a targeted approach for this difficult-to-treat cancer subtype. nih.govresearchgate.net
Enzymes: Beyond cancer, this compound has been reported to possess cholinesterase inhibitory activity, suggesting a potential role in neurodegenerative disease research. nih.gov
The diverse range of identified targets, from cell cycle kinases to transcription factors and enzymes, indicates that the pharmacological profile of this compound is complex. nih.govnih.govmdpi.com Future studies should aim to further elucidate these and other potential targets to fully understand its therapeutic potential across different pathologies. mdpi.com
| Target | Associated Disease/Process | Effect of this compound | Reference |
|---|---|---|---|
| AURKA / PLK1 | Cancer (Pancreatic) | Inhibition | nih.gov |
| FoxM1 | Cancer (Pancreatic) | Downregulation of expression | nih.govnih.govmdpi.com |
| ERK/c-Myc Pathway | Cancer (Pancreatic) | Inhibition/Suppression | nih.govmdpi.com |
| HER2 | Cancer (Breast) | Reduction of steady-state levels | nih.gov |
| ER-α36 | Cancer (Breast) | Downregulation of expression | nih.govresearchgate.net |
| Cholinesterases | Neurodegenerative Disease | Inhibition | nih.gov |
Optimization of Bioactivity through Structural Modification
The therapeutic potential of natural products like this compound can often be enhanced through targeted structural modifications. medicaljournalshouse.commedicaljournalshouse.com Such modifications aim to improve properties like solubility, stability, bioavailability, and target specificity, which can lead to greater efficacy. medicaljournalshouse.com For flavonoids, common strategies include hydroxylation, O-methylation, and glycosylation, each of which can significantly alter their biological activity. tamu.edunih.gov
The structure-activity relationship of flavonoids is a key consideration for optimization. tamu.edu The number and position of hydroxyl groups on the flavonoid skeleton are known to be critical for their biological effects. tamu.edu Rational design strategies, guided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict how specific changes to the this compound structure might enhance its interaction with pharmacological targets. medicaljournalshouse.com
Potential modifications for this compound could include:
Introducing or modifying functional groups: Adding or altering groups like hydroxyl or amino moieties could enhance binding affinity to target proteins. medicaljournalshouse.com
Isosteric replacements: Substituting atoms or groups with others of a similar size and shape could improve metabolic stability without losing bioactivity. medicaljournalshouse.com
Semi-synthesis of analogs: Creating a library of this compound derivatives through chemical synthesis would allow for high-throughput screening to identify compounds with improved activity against targets like FoxM1 or AURKA/PLK1. medicaljournalshouse.commdpi.com For example, adding aryl functional groups or gallic acid derivatives to other flavonoids has been shown to improve their anticancer and antioxidant activities. mdpi.com
By systematically modifying the this compound scaffold and evaluating the resulting analogs, it may be possible to develop new compounds with superior potency and more favorable pharmacokinetic profiles, paving the way for more effective therapeutic agents. medicaljournalshouse.commedicaljournalshouse.com
Biotechnological Strategies for Enhanced Production in Source Plants
Achieving high yields of specific flavonoids like this compound from natural plant sources is often challenging. nih.gov Plant synthetic biology and metabolic engineering offer promising strategies to boost the production of these valuable compounds in their source plants, such as Broussonetia papyrifera and Broussonetia kazinoki. mdpi.comnih.gov
One effective approach is the manipulation of transcription factors, which act as master regulators of the flavonoid biosynthesis pathway. nih.gov Identifying and overexpressing key transcription factors, such as those from the MYB family, can simultaneously upregulate multiple genes in the pathway, leading to increased accumulation of the final flavonoid products. mdpi.comnih.gov For instance, in Morus alba, a related species in the Moraceae family, specific MYB transcription factors have been shown to regulate flavonoid synthesis. mdpi.com Identifying the analogous regulators in Broussonetia species could significantly enhance this compound production. mdpi.com
Further strategies include:
Overexpression of key biosynthetic genes: Increasing the expression of specific enzymes in the flavonoid pathway, such as chalcone (B49325) synthase (CHS) or chalcone isomerase (CHI), can drive metabolic flux towards the desired compound. mdpi.com
Gene silencing: Inhibiting the expression of genes in competing metabolic pathways can redirect precursors towards flavonoid synthesis. mdpi.com
By leveraging these biotechnological tools, it is feasible to develop engineered varieties of Broussonetia that produce significantly higher quantities of this compound, ensuring a sustainable and scalable supply for future research and therapeutic development. nih.gov
Q & A
Advanced Research Question
- Combinatorial screening : Use high-throughput platforms to test BB with tamoxifen, doxorubicin, or paclitaxel across multiple concentrations .
- Isobologram analysis : Calculate combination indices (CI) to quantify synergy (CI <1) or antagonism (CI >1) .
- In vivo validation : Xenograft models treated with BB (10 mg/kg) + tamoxifen (5 mg/kg) to assess tumor regression and metastasis suppression .
What molecular docking approaches have been employed to study this compound’s interaction with targets like ACE2 or xanthine oxidase?
Advanced Research Question
- Virtual screening : Molecular docking (e.g., AutoDock Vina) to predict BB’s binding affinity to ACE2 (critical for SARS-CoV-2 entry) or xanthine oxidase (IC50: 162558-94-3 ).
- Dynamic simulations : MD simulations (100 ns) to assess binding stability and key residue interactions (e.g., hydrogen bonds with catalytic sites) .
- In vitro validation : Enzyme inhibition assays (e.g., xanthine oxidase activity measured via uric acid production at 290 nm) .
How should researchers validate the purity and identity of newly isolated this compound samples?
Basic Research Question
- Multi-spectral analysis : Combine NMR (1H, 13C, DEPT), MS, and UV data to confirm structural consistency with published spectra .
- Chromatographic cross-check : Compare retention times and UV profiles with authenticated standards using HPLC .
- Batch reproducibility : Test ≥3 independent extraction batches for consistency in bioactivity (e.g., IC50 ± 10% deviation) .
What in vitro assays are recommended to evaluate this compound’s antioxidant vs. pro-apoptotic activities?
Basic Research Question
- Antioxidant assays : DPPH/ABTS radical scavenging (IC50: 708.54 µM ), FRAP, and lipid peroxidation inhibition in HepG2 cells.
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation in cancer cells treated with BB (25–100 µM) .
- ROS quantification : Flow cytometry with DCFH-DA to measure intracellular ROS levels post-treatment .
What structural features of this compound contribute to its bioactivity, and how can SAR studies optimize its efficacy?
Advanced Research Question
- Key moieties : The C-8 prenyl group enhances membrane permeability, while hydroxylation at C-5 and C-7 is critical for antioxidant activity .
- SAR strategies : Synthesize analogs with modified prenyl chains (e.g., geranyl substitutions) or methoxy groups to enhance stability and target affinity .
- In silico QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .
How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?
Advanced Research Question
- Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, assay data, and protocols in repositories like Zenodo .
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis .
- Independent replication : Collaborate with third-party labs to validate key findings (e.g., ER-α36 downregulation ) before clinical translation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
